molecular formula C12H10ClNO3 B190027 ethyl 2-(5-chloro-1H-indol-3-yl)-2-oxoacetate CAS No. 163160-58-5

ethyl 2-(5-chloro-1H-indol-3-yl)-2-oxoacetate

Cat. No. B190027
CAS RN: 163160-58-5
M. Wt: 251.66 g/mol
InChI Key: WXWCGWHURZEBEH-UHFFFAOYSA-N
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Description

“Ethyl 2-(5-chloro-1H-indol-3-yl)-2-oxoacetate” is a chemical compound that belongs to the class of organic compounds known as indoles . Indoles are compounds containing an indole moiety, which consists of a pyrrole ring fused to a benzene ring . This compound has a molecular weight of 223.66 .


Molecular Structure Analysis

The molecular structure of “ethyl 2-(5-chloro-1H-indol-3-yl)-2-oxoacetate” is characterized by the presence of a 5-chloro-1H-indol-3-yl group and a 2-oxoacetate group . The InChI code for this compound is 1S/C11H10ClNO2/c1-15-11(14)4-7-6-13-10-3-2-8(12)5-9(7)10/h2-3,5-6,13H,4H2,1H3 .

Scientific Research Applications

Antiviral Applications

Indole derivatives, such as ethyl 2-(5-chloro-1H-indol-3-yl)-2-oxoacetate, have shown promise in antiviral research. They have been found to inhibit the replication of various viruses, including influenza . The compound’s ability to bind with high affinity to multiple receptors makes it a valuable candidate for developing new antiviral agents.

Anti-inflammatory Properties

The indole nucleus, which is present in ethyl 2-(5-chloro-1H-indol-3-yl)-2-oxoacetate, has been associated with significant anti-inflammatory activities . This makes it a potential therapeutic agent for treating inflammatory diseases and conditions.

Anticancer Research

Research has indicated that indole derivatives can play a role in cancer treatment by inducing apoptosis and inhibiting tumor growth . Ethyl 2-(5-chloro-1H-indol-3-yl)-2-oxoacetate may contribute to the development of new anticancer drugs through its indole-based structure.

Anti-HIV Activity

Indole compounds have been explored for their potential in anti-HIV therapies. Their structural complexity allows them to interfere with the life cycle of HIV, presenting a pathway for new drug development .

Antioxidant Effects

The indole scaffold is known for its antioxidant properties, which are crucial in protecting cells from oxidative stress . Ethyl 2-(5-chloro-1H-indol-3-yl)-2-oxoacetate could be utilized in research focused on combating oxidative damage in biological systems.

Antimicrobial and Antitubercular Uses

Indole derivatives exhibit antimicrobial and antitubercular activities, making them important in the fight against bacterial infections, including drug-resistant strains . Ethyl 2-(5-chloro-1H-indol-3-yl)-2-oxoacetate could be part of studies aimed at discovering new antibiotics.

Antidiabetic Potential

The modulation of metabolic pathways by indole derivatives suggests their use in managing diabetes. Ethyl 2-(5-chloro-1H-indol-3-yl)-2-oxoacetate may be investigated for its efficacy in improving insulin sensitivity or reducing blood glucose levels .

Antimalarial and Anticholinesterase Activities

Indole-based compounds have been reported to have antimalarial properties, which could be harnessed in the development of new treatments for malaria . Additionally, their anticholinesterase activity suggests potential applications in neurodegenerative diseases like Alzheimer’s .

properties

IUPAC Name

ethyl 2-(5-chloro-1H-indol-3-yl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO3/c1-2-17-12(16)11(15)9-6-14-10-4-3-7(13)5-8(9)10/h3-6,14H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXWCGWHURZEBEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CNC2=C1C=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10437262
Record name 2-(5-Chloro-1H-indol-3-yl)-2-oxoacetic acid ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10437262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-(5-chloro-1H-indol-3-yl)-2-oxoacetate

CAS RN

163160-58-5
Record name Ethyl 5-chloro-α-oxo-1H-indole-3-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=163160-58-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(5-Chloro-1H-indol-3-yl)-2-oxoacetic acid ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10437262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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